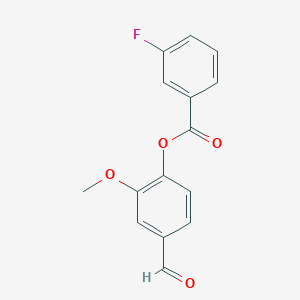

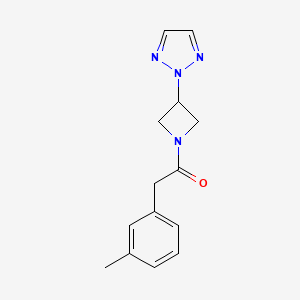

![molecular formula C12H16N2O3S2 B2974992 Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 893369-87-4](/img/structure/B2974992.png)

Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. For “Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate”, the molecular weight is 551.71 .Scientific Research Applications

Multi-Component Synthesis of Heterocycles

A study by Raja and Perumal (2006) details a five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate and other reactants to synthesize diastereomers of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This process demonstrates the compound's utility in creating complex heterocyclic structures through a tandem Mannich-enamine-substitution sequence, showcasing its role in facilitating diverse synthetic pathways in organic chemistry (Raja & Perumal, 2006).

Synthesis of Thiazoles and Their Fused Derivatives

Wardkhan et al. (2008) utilized a related compound in synthesizing thiazoles and their fused derivatives with antimicrobial activities. The study highlights the compound's reactivity towards various reagents to yield a range of derivatives, further emphasizing its importance in synthesizing compounds with potential biological applications (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Domino Annulation for Synthesis of Thienothiopyrans

Indumathi, Perumal, and Menéndez (2010) reported a L-proline-catalyzed three-component reaction using ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, a compound similar in functional group arrangement, to synthesize highly substituted thieno[3,2-c]thiopyran derivatives. This work showcases the compound's utility in one-pot reactions leading to products with multiple stereocenters, underlining its versatility in stereoselective synthesis (Indumathi, Perumal, & Menéndez, 2010).

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities .

Mode of Action

It is known that thieno[3,2-d]pyrimidines interact with biological targets through various mechanisms, depending on their specific structural features .

Biochemical Pathways

Thieno[3,2-d]pyrimidines, in general, are known to interact with multiple biochemical pathways, leading to diverse downstream effects .

Result of Action

Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities, suggesting a range of potential effects .

properties

IUPAC Name |

ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-3-14-11(16)10-8(5-6-18-10)13-12(14)19-7-9(15)17-4-2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOSEUXVVVVGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

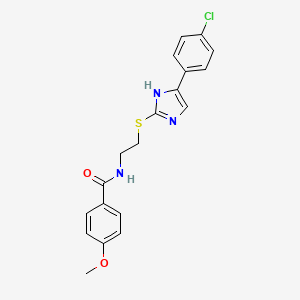

![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)

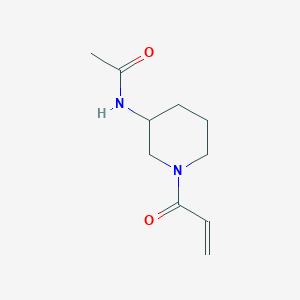

![1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B2974911.png)

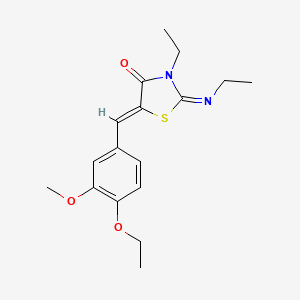

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)

![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)

![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)

![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)